An In-depth Technical Guide on the Synthesis of 2H-Chromene-3-carbothioamide
An In-depth Technical Guide on the Synthesis of 2H-Chromene-3-carbothioamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2H-chromene derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. This technical guide outlines a comprehensive, proposed synthetic pathway for 2H-chromene-3-carbothioamide. As a direct synthesis is not prominently reported in the current literature, this document details a robust, three-stage approach: (1) synthesis of a 2H-chromene-3-carboxylic acid precursor, (2) amidation to form 2H-chromene-3-carboxamide, and (3) subsequent thionation to yield the target compound. Detailed experimental protocols, tabulated quantitative data for analogous reactions, and workflow visualizations are provided to facilitate its practical implementation in a research and development setting.
Proposed Synthetic Pathway
The synthesis of 2H-chromene-3-carbothioamide can be logically approached through a three-stage process. This pathway leverages established synthetic methodologies for the formation of the chromene core, followed by standard functional group transformations to achieve the desired carbothioamide moiety.
Experimental Protocols and Data
Stage 1: Synthesis of 2H-Chromene-3-carboxylic Acid
This stage focuses on constructing the core heterocyclic structure. A modern and efficient method involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[1][2]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and CsOAc (77 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
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Add methyleneoxetanone (0.3 mmol, 1.5 equiv) and anhydrous acetonitrile (MeCN, 1.0 mL) under an argon atmosphere.
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Seal the tube and place the reaction mixture in a preheated oil bath at 60°C.
-
Stir the reaction for the specified time (typically 12-24 hours) and monitor for completion using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.
Table 1: Quantitative Data for 2H-Chromene-3-carboxylic Acid Synthesis
| Entry | N-Phenoxyacetamide Substituent | Yield (%) | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|---|
| 1 | Unsubstituted | 42-60 | 60 | 24 | [2] |
| 2 | 4-Methyl | 85 | 60 | 12 | [2] |
| 3 | 4-Methoxy | 88 | 60 | 12 | [2] |
| 4 | 4-Fluoro | 75 | 60 | 24 | [2] |
| 5 | 4-Chloro | 71 | 60 | 24 |[2] |
Stage 2: Synthesis of 2H-Chromene-3-carboxamide
The carboxylic acid precursor is converted to the primary amide using standard peptide coupling reagents.[3]
Experimental Protocol:
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Dissolve 2H-chromene-3-carboxylic acid (1.0 equiv) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
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Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution.
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In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 equiv) in dry CH₂Cl₂.
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Cool the carboxylic acid solution to 0°C in an ice bath.
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Slowly add the DCC solution to the carboxylic acid solution.
-
Stir the mixture at 0°C for 30 minutes, then add a solution of ammonia in dioxane or bubble ammonia gas through the solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
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Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
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Filter off the DCU precipitate and wash it with cold CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 2H-chromene-3-carboxamide.
Table 2: Quantitative Data for Analogous Amide Synthesis
| Entry | Carboxylic Acid Substrate | Coupling Reagents | Amine Source | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 8,8-Dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxylic acid | DCC, DMAP | Aniline | 85 | [3] |
| 2 | Coumarin-3-carboxylic acid | HATU, Et₃N | Anilines | 43-51 | [3] |
| 3 | 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid chloride | Various amines | - | 72-73 |[4] |
Stage 3: Synthesis of 2H-Chromene-3-carbothioamide
The final step is the thionation of the carboxamide. Lawesson's reagent is the classic and most effective reagent for this transformation.[5][6][7]
Experimental Protocol:
-
Suspend 2H-chromene-3-carboxamide (1.0 equiv) in anhydrous toluene or dioxane in a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add Lawesson's reagent (0.5-0.6 equiv) to the suspension.
-
Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
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The crude residue can be purified directly by flash column chromatography on silica gel to separate the product from phosphorus-containing byproducts.
-
Alternatively, the crude solid can be triturated with a suitable solvent to precipitate the product, which is then collected by filtration.
Table 3: Quantitative Data for Thionation of Amides with Lawesson's Reagent
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzamide | Toluene | 110 | 2 | 95 | [8] |
| 2 | Nicotinamide | Dioxane | 100 | 3 | 92 | [8] |
| 3 | Various Amides | Toluene | Reflux | 1-3 | 80-98 |[7] |
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow and the logical progression of the synthetic strategy.
References
- 1. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
